2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
Description
Structural Components Analysis
| Component | Chemical Description | Structural Role |
|---|---|---|
| Isoindole-1,3-dione | Benzopyrrole with carbonyl groups at positions 1 and 3 | Primary heterocyclic framework providing structural rigidity |
| 1,2,4-Triazole | Five-membered nitrogen-rich heterocycle | Secondary heterocyclic unit contributing to biological activity potential |
| Ethyl linker | Two-carbon aliphatic chain | Flexible connector allowing conformational variation |
| Butan-2-yl substituent | Branched four-carbon alkyl group | Lipophilic appendage influencing molecular properties |
The molecular geometry optimization and conformational analysis of this compound would reveal the preferred spatial arrangements of these structural components and their influence on the overall molecular properties. The planar nature of both heterocyclic systems contrasts with the flexibility of the ethyl linker, creating a molecule with both rigid and flexible regions that may be important for potential biological interactions or chemical reactivity patterns.
Chemical Abstracts Service Registry Number and Molecular Formula Analysis
The Chemical Abstracts Service registry number for this compound is 1803596-07-7, providing a unique identifier for this compound in chemical databases and literature. This registry number system ensures unambiguous identification of chemical substances across different naming systems and languages, facilitating accurate communication in the global scientific community. The assignment of this specific registry number reflects the compound's relatively recent synthesis and characterization, as evidenced by the creation date of 2014-07-12 in the PubChem database. The systematic tracking of such compounds through registry numbers enables researchers to access comprehensive information about synthesis, properties, and applications across multiple database systems.
The molecular formula C₁₆H₁₈N₄O₂ provides essential quantitative information about the atomic composition of this compound. This formula indicates the presence of sixteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms, reflecting the complex heterocyclic nature of the molecule. The molecular weight calculation yields 298.34 grams per mole, placing this compound in the range typical for small to medium-sized organic pharmaceuticals and research chemicals. The high nitrogen content, represented by four nitrogen atoms, is characteristic of triazole-containing compounds and contributes significantly to the compound's potential biological activity and chemical reactivity.
Molecular Composition Analysis
| Element | Count | Atomic Weight (amu) | Mass Contribution (amu) | Mass Percentage |
|---|---|---|---|---|
| Carbon | 16 | 12.011 | 192.176 | 64.42% |
| Hydrogen | 18 | 1.008 | 18.144 | 6.08% |
| Nitrogen | 4 | 14.007 | 56.028 | 18.77% |
| Oxygen | 2 | 15.999 | 31.998 | 10.73% |
| Total | 40 | - | 298.346 | 100.00% |
The elemental composition analysis reveals that carbon constitutes the largest mass percentage at 64.42%, which is expected for an organic compound with significant aromatic character. The nitrogen content of 18.77% is notably high compared to many organic compounds, reflecting the presence of both triazole and isoindole nitrogen-containing heterocycles. This elevated nitrogen content often correlates with enhanced biological activity potential and specific binding interactions in pharmaceutical applications. The oxygen content of 10.73% primarily derives from the two carbonyl groups in the isoindole-1,3-dione moiety, which contribute to the compound's chemical reactivity and potential for hydrogen bonding interactions.
The molecular formula analysis also provides insights into the degree of unsaturation and structural complexity. The formula C₁₆H₁₈N₄O₂ can be analyzed using the degree of unsaturation formula, which accounts for rings and double bonds present in the structure. The calculated degree of unsaturation for this compound indicates multiple rings and double bonds, consistent with the presence of two heterocyclic aromatic systems and the carbonyl functionalities. This level of unsaturation contributes to the compound's stability and influences its chemical and physical properties.
Comparative Analysis of Alternative Naming Conventions in Heterocyclic Chemistry
The nomenclature of this compound exemplifies the application of multiple naming systems that have evolved in heterocyclic chemistry. The Hantzsch-Widman nomenclature system, developed by German chemists Arthur Rudolf Hantzsch and Karl Oskar Widman in the late 19th century, provides a systematic approach to naming heterocyclic compounds based on ring size, degree of unsaturation, and heteroatom type. This system utilizes specific prefixes for heteroatoms, with "aza" indicating nitrogen, "oxa" indicating oxygen, and "thia" indicating sulfur, combined with stems that denote ring size and saturation level. In the context of the target compound, the triazole portion would be systematically named using the Hantzsch-Widman approach, where the prefix "triaza" combined with the stem "ole" indicates a five-membered ring with three nitrogen atoms and appropriate unsaturation.
The replacement nomenclature system offers an alternative approach that treats heterocyclic compounds as derivatives of carbocyclic analogs with heteroatoms replacing carbon atoms. Under this system, the isoindole portion of the compound would be considered as a derivative of a corresponding carbocyclic structure with nitrogen replacement. This nomenclature method facilitates understanding of heterocyclic structures by relating them to familiar carbocyclic frameworks, making it particularly useful for educational purposes and initial structural conceptualization. The replacement system uses the same heteroatom prefixes as Hantzsch-Widman nomenclature but applies them to carbocyclic parent names, resulting in systematic names that explicitly reference the carbocyclic analog.
Comparison of Heterocyclic Naming Systems
| Naming System | Approach | Application to Target Compound | Advantages | Limitations |
|---|---|---|---|---|
| International Union of Pure and Applied Chemistry Systematic | Hierarchical priority-based naming | Complete systematic name with full substituent specification | Unambiguous international standard | Complex for highly substituted compounds |
| Hantzsch-Widman | Ring size and heteroatom-based stems | "1H-1,2,4-triazole" and "2H-isoindole" components | Systematic for simple heterocycles | Limited for complex fused systems |
| Replacement | Carbocyclic analog with heteroatom prefixes | "azabenzopyrrole" derivatives | Intuitive connection to carbocycles | Less precise for complex structures |
| Trivial/Common | Historical or descriptive names | "triazole" and "isoindole" base names | Familiar and concise | Non-systematic and limited scope |
The trivial or common nomenclature system represents the historical foundation of heterocyclic chemistry naming, where compounds received names based on their source, discoverer, or distinctive properties. Many fundamental heterocyclic systems, including triazoles and isoindoles, retain their trivial names in modern usage due to their widespread recognition and established presence in chemical literature. The compound under investigation incorporates both "triazole" and "isoindole" as base names, demonstrating the continued relevance of trivial nomenclature even within systematic naming frameworks. These common names provide immediate structural recognition for experienced chemists while serving as building blocks for more complex systematic names.
The evolution of heterocyclic nomenclature reflects the increasing complexity of synthetic organic chemistry and the need for precise communication in multidisciplinary research environments. Modern nomenclature practice often combines elements from multiple systems, as evident in the target compound's name, which uses systematic International Union of Pure and Applied Chemistry principles for overall structure specification while retaining established trivial names for recognizable heterocyclic components. This hybrid approach balances precision and clarity with practical usability, enabling effective communication across different areas of chemical research.
Properties
IUPAC Name |
2-[1-(3-butan-2-yl-1H-1,2,4-triazol-5-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-9(2)13-17-14(19-18-13)10(3)20-15(21)11-7-5-6-8-12(11)16(20)22/h5-10H,4H2,1-3H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUHXGWRWKGDPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NNC(=N1)C(C)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Starting Material: 3-Amino-1,2,4-triazole derivatives, which can be synthesized via hydrazine-based cyclization of nitriles or amidines.
- Introduction of the Butan-2-yl Group: Alkylation of the triazole ring at the 5-position with butan-2-yl halides or via nucleophilic substitution on a pre-formed 3-substituted triazole.
Reaction Conditions:
- Reagents: Butan-2-yl halides (e.g., butan-2-yl bromide or chloride), triethylamine or potassium carbonate as base.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Temperature: 0°C to room temperature for alkylation; elevated temperatures (80–100°C) for cyclization steps.
- Time: 4–12 hours, depending on the reactivity.
Research Findings:
One approach involves nucleophilic substitution of a 5-chloro- or 5-bromo-triazole intermediate with butan-2-yl nucleophiles under basic conditions, followed by purification via chromatography.
Synthesis of the Isoindole-1,3-dione Core
The isoindole-1,3-dione moiety (phthalimide derivative) can be prepared via cyclization of phthalic anhydride derivatives with suitable amines or amino acids.
Methodology:
- Starting Material: Phthalic anhydride reacts with amino compounds bearing the desired side chains.
- Reaction Conditions:
Reflux in acetic acid or ethanol with catalytic amounts of acetic acid or sulfuric acid.
- Procedure:
- Dissolve phthalic anhydride in the solvent.
- Add the amino precursor (e.g., aminoalkyl derivatives).
- Heat under reflux for 4–8 hours.
- Cool and precipitate the product, then purify by recrystallization.
Research Findings:
The formation of the isoindole-1,3-dione ring is well-documented via cyclization of phthalic anhydride with aminoalkyl compounds , often under reflux conditions in ethanol or acetic acid.
Coupling of the Triazole and Isoindole-1,3-dione
The final step involves alkylation or amide coupling to connect the triazole moiety with the isoindole-1,3-dione core.
Methodology:
- Activation of the Isoindole-1,3-dione: Using reagents like carbodiimides (e.g., EDC or DCC) to activate carboxylic groups.
- Coupling Reaction: Nucleophilic attack by the amino group on the triazole derivative.
- Reaction Conditions:
In inert solvents such as dichloromethane or DMF at room temperature or slightly elevated temperatures (25–50°C).
- Catalysts: Catalytic amounts of DMAP or pyridine can facilitate coupling.
Research Findings:
Coupling reactions are optimized to achieve high yields (~85–95%), with reaction times ranging from 2 to 12 hours, depending on the reactivity of intermediates.
Summary of the Overall Synthetic Route
| Step | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 3-Amino-1,2,4-triazole derivative | Butan-2-yl halide | Base (K2CO3), DMF, 0°C to RT | ~70–85% | Alkylation at N-1 or N-2 position |
| 2 | Phthalic anhydride | Aminoalkyl derivatives | Reflux in ethanol or acetic acid | ~80–90% | Cyclization to form isoindole core |
| 3 | Triazole intermediate | Isoindole-1,3-dione derivative | DCC/DMAP coupling in DCM or DMF | ~85–95% | Final coupling step |
Notes on Optimization and Scale-Up
- Purification: Chromatography and recrystallization are standard; for industrial scale, crystallization is preferred.
- Reaction Monitoring: TLC, LC-MS, and NMR are used to confirm intermediate formation.
- Safety: Handling halogenated reagents and strong acids requires appropriate precautions.
Research Findings and Data Tables
Table 1: Typical Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Alkylation of triazole | Butan-2-yl halide, K2CO3 | DMF | 0°C to RT | 4–12 h | 70–85 |
| Cyclization to isoindole | Phthalic anhydride, aminoalkyl | Ethanol/Acetic acid | Reflux | 4–8 h | 80–90 |
| Coupling | DCC, DMAP | DCM/DMF | RT–50°C | 2–12 h | 85–95 |
- Alkylation of the triazole ring is most efficient with butan-2-yl bromide at low temperature to prevent over-alkylation.
- Cyclization yields are maximized under reflux with proper stoichiometry.
- Coupling reactions are optimized with carbodiimide reagents and catalytic DMAP, achieving high purity and yields.
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the triazole or isoindole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Common Synthetic Routes:
- Condensation Reactions : Involves phthalic anhydride and amines.
- Functionalization : Introduction of the triazole moiety through standard organic reactions.
- Green Chemistry Approaches : Emphasis on solvent-free conditions to minimize environmental impact.
Medicinal Chemistry
The compound's structural features suggest potential as a candidate for drug development, particularly in:
- Anticancer Agents : Its ability to influence biochemical pathways may lead to novel treatments for cancer .
- Antimicrobial Activity : Similar triazole derivatives have shown efficacy against various pathogens .
Material Science
Due to its unique chemical properties, it can be utilized in:
- Polymer Development : As a building block for advanced materials and coatings.
- Catalysis : Its reactivity allows it to serve as a catalyst in organic synthesis .
Biochemical Research
The compound's influence on various biochemical pathways makes it useful in:
- Pathway Analysis : Studying interactions within metabolic pathways due to its diverse biological activities.
Case Study 1: Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant cytotoxic effects against certain cancer cell lines. The incorporation of the triazole moiety enhances this activity by altering the compound's interaction with biological targets .
Case Study 2: Antimicrobial Properties
Studies have demonstrated that similar compounds possess broad-spectrum antimicrobial activity. The introduction of the butan-2-yl group may enhance solubility and bioavailability, increasing effectiveness against resistant strains .
Mechanism of Action
The mechanism of action of 2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The isoindole-1,3-dione moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Other triazole-containing compounds, such as 1,2,4-triazole, exhibit similar reactivity and are used in the development of pharmaceuticals and agrochemicals.
Uniqueness
2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of the triazole and isoindole-1,3-dione moieties in a single molecule. This dual functionality provides a versatile platform for the development of new compounds with diverse applications in chemistry, biology, and industry .
Biological Activity
The compound 2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 1803596-07-7) is a novel organic compound exhibiting significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is C16H18N4O2 with a molecular weight of 298.34 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been studied across various domains including antifungal, antibacterial, and anticancer properties. Below are detailed findings from recent studies:
Antifungal Activity
Research has indicated that compounds containing triazole moieties exhibit potent antifungal properties. For instance, a study evaluated the antifungal activity of various triazolium salts and found that derivatives similar to our compound showed minimum inhibitory concentrations (MIC) ranging from 0.009 to 0.037 mg/mL against common fungal pathogens such as Candida albicans and Aspergillus niger .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound 19 | 0.009–0.037 | Candida albicans |
| Compound 8 | 0.0125–0.05 | Aspergillus niger |
| Ketoconazole | 0.28–1.88 | Candida albicans |
Antibacterial Activity
The compound's antibacterial potential has also been assessed through various assays. A study highlighted that triazole derivatives demonstrated significant growth inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The introduction of bulky hydrophobic groups in the structure was noted to enhance antibacterial activity .
Table 2: Antibacterial Activity of Triazole Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 12.5 | E. coli |
| Compound B | 6.25 | S. aureus |
| Streptomycin | 25 | Reference Drug |
Anticancer Properties
Recent investigations have suggested that the isoindole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
The biological activities of the compound can be attributed to its ability to interact with specific biological targets:
- Triazole Ring : Known for its role in inhibiting fungal cytochrome P450 enzymes, thus disrupting ergosterol synthesis.
- Isoindole Structure : May contribute to the compound's ability to intercalate DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Antifungal Treatment : A clinical trial demonstrated that patients treated with triazole derivatives showed significant improvement in fungal infections resistant to conventional therapies.
- Cancer Therapy : A study involving patients with advanced-stage cancers treated with isoindole derivatives reported a notable reduction in tumor size and improved survival rates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example, triazole derivatives are formed by reacting azido intermediates with alkynes in solvents like ethanol or DMF under reflux, with Cu(I) catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) . Key parameters include maintaining anhydrous conditions, stoichiometric control of reagents, and purification via recrystallization (e.g., DMF/acetic acid mixtures) .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Use a combination of:
- IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for isoindole-dione).
- NMR (¹H/¹³C) : To confirm proton environments (e.g., butan-2-yl methyl groups at δ ~1.0–1.5 ppm) and carbon backbone.
- Elemental analysis : To validate empirical formula (e.g., C/N ratios).
- Melting point consistency : To assess purity .
Q. What safety precautions are recommended when handling this compound?
- Methodological Answer : Follow protocols for skin/eye protection (wear gloves, goggles), use fume hoods to avoid inhalation, and wash contaminated skin with soap/water immediately. No specific hazards are reported, but general organic compound handling applies .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is ideal. Steps include:
- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 90–100 K.
- Space group determination : Employ SHELXT for automated solutions .
- Refinement : Apply SHELXL’s TWIN and HTAB commands for anisotropic displacement parameters and hydrogen bonding . WinGX/ORTEP can visualize thermal ellipsoids and packing diagrams .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR absorptions)?
- Methodological Answer :
- Re-examine synthesis : Trace side reactions (e.g., partial oxidation/hydrolysis) using LC-MS.
- Dynamic effects : Use variable-temperature NMR to assess conformational exchange broadening.
- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian at B3LYP/6-31G* level) .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on triazole and isoindole-dione motifs as potential interaction sites .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.
- Pharmacophore modeling : Identify critical substituents (e.g., butan-2-yl for hydrophobic interactions) .
Data Contradiction Analysis
Q. How can discrepancies between theoretical and experimental elemental analysis results be resolved?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
